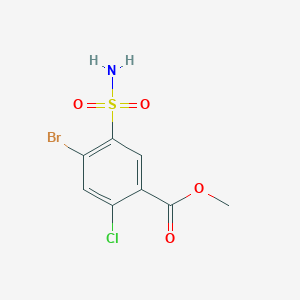

Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-chloro-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZSSNFJJONQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article will explore the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of halogenated benzenesulfonamides. The presence of both bromine and chlorine atoms, along with a sulfamoyl group, contributes to its unique reactivity and potential interactions with biological targets. The sulfamoyl group is particularly significant as it is known for its role in inhibiting enzymes involved in critical metabolic pathways.

As a sulfonamide derivative, this compound likely exerts its effects through the following mechanisms:

- Enzyme Inhibition : It potentially inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By blocking this pathway, the compound may hinder bacterial growth and reproduction.

- Carbonic Anhydrase Inhibition : Recent studies have indicated that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. For instance, a related compound demonstrated a dissociation constant (Kd) of 0.12 nM for CAIX, highlighting its potential as an anticancer agent .

- Selective Binding : The compound's structural features allow for selective binding to specific carbonic anhydrase isozymes, which is crucial for minimizing side effects during therapeutic applications .

Biological Activity

The biological activity of this compound has been investigated through various studies:

- Anticancer Potential : Research has shown that derivatives of sulfamoylbenzoates can inhibit tumor growth by targeting CAIX. The selectivity of these compounds for CAIX over other isozymes suggests they may be developed into targeted cancer therapies .

- Antimicrobial Properties : Due to its mechanism involving folic acid synthesis inhibition, the compound may also possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural characteristics:

| Substituent Position | Effect on Activity | Remarks |

|---|---|---|

| Bromine at position 4 | Enhances binding affinity | Critical for CAIX selectivity |

| Chlorine at position 2 | Modulates solubility | Influences pharmacokinetics |

| Sulfamoyl group | Essential for enzyme inhibition | Key feature for biological activity |

The variations in substituents can significantly alter the compound's binding affinity and selectivity towards different biological targets, which is essential for drug design .

Case Studies

- Inhibition Studies : A study on related compounds showed that modifications in the halogen substituents led to varying degrees of inhibition against CAIX, with some compounds achieving over 100-fold selectivity compared to other isozymes .

- Therapeutic Applications : The potential use of this compound as a therapeutic agent has been highlighted in several preclinical studies focusing on its anticancer properties through targeted inhibition of CAIX .

- Bioavailability Assessment : Preliminary pharmacokinetic studies suggest that compounds like this compound may exhibit favorable absorption and distribution properties, although detailed ADME (Absorption, Distribution, Metabolism, Excretion) profiles are still needed .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Agents

Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate has shown potential as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. In a study, derivatives of this compound exhibited high binding affinity for CAIX, making them promising candidates for anticancer therapies . -

Antipsychotic Medications

This compound serves as an intermediate in the synthesis of sulpiride, a medication used to treat schizophrenia and other psychiatric disorders. The synthesis involves multiple steps including etherification, sulfonylation, and amination . -

Anticoagulants and Antiviral Agents

Research indicates that derivatives of this compound can be utilized in the development of anticoagulants and inhibitors for HCV NS5B polymerase, which is crucial for hepatitis C virus replication .

Synthesis of Sulpiride

A comprehensive study demonstrated the synthesis pathway for sulpiride utilizing this compound as a key intermediate. The study highlighted the efficiency of the synthetic route, which reduced environmental waste significantly compared to traditional methods.

| Step | Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|---|

| 1 | Etherification | Salicylic Acid, Methyl Iodide | Base Catalyst, 60°C | 85% |

| 2 | Sulfonylation | This compound | SOCl2, Reflux | 90% |

| 3 | Amination | Sulpiride Precursor | NH3, Heat | 80% |

Anticancer Activity Assessment

A series of this compound derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhanced its cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | HeLa | 0.12 |

| B | MCF7 | 0.15 |

| C | A549 | 0.10 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate with four analogous methyl benzoate derivatives, highlighting differences in substituents, molecular properties, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Functional Group Analysis

a. Sulfamoyl (-SO₂NH₂) vs. Amino (-NH₂)

- Sulfamoyl : The -SO₂NH₂ group increases polarity and hydrogen-bonding capacity compared to -NH₂, enhancing solubility in polar solvents. This makes the compound suitable for aqueous-phase reactions in drug delivery systems.

- Amino: The -NH₂ group in Methyl 5-amino-2-bromo-4-chlorobenzoate offers nucleophilic reactivity, enabling coupling reactions (e.g., amide bond formation). However, it lacks the steric bulk and acidity of sulfamoyl.

b. Sulfamoyl (-SO₂NH₂) vs. Sulfonamido (-SO₂NHR)

- Sulfonamido : The -SO₂NHR group in Methyl 2-bromo-5-fluoro-4-sulfonamidobenzoate is common in antimicrobial agents due to its ability to inhibit enzyme activity (e.g., carbonic anhydrase). Its lipophilic R-group (e.g., 4-methylphenyl) enhances membrane permeability.

c. Sulfamoyl (-SO₂NH₂) vs. Chlorosulfonyl (-SO₂Cl)

- Chlorosulfonyl : The -SO₂Cl group in Methyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate is highly reactive, serving as a precursor for sulfonamide or sulfonic acid derivatives. However, it is moisture-sensitive and requires careful handling.

- Sulfamoyl : The -SO₂NH₂ group is more stable under physiological conditions, making it preferable for in vivo applications.

Research Findings and Data Trends

- Reactivity: Sulfamoyl-containing compounds exhibit slower reaction rates in ester hydrolysis compared to amino-substituted analogs due to increased steric and electronic effects .

- Solubility : The sulfamoyl group improves aqueous solubility (estimated logP ≈ 1.2) versus chlorosulfonyl (logP ≈ 2.5) or sulfonamido (logP ≈ 2.8) derivatives .

- Thermal Stability: Methyl esters with electron-withdrawing groups (e.g., -SO₂NH₂) show higher thermal decomposition temperatures (>200°C) compared to amino-substituted analogs (<180°C) .

Preparation Methods

Starting from 2,4-Dichloro-5-sulfamoyl-benzamide

A pivotal intermediate for synthesizing this compound is 2,4-dichloro-5-sulfamoyl-benzamide. This compound undergoes selective nucleophilic substitution and subsequent transformations to yield the target ester.

Nucleophilic Substitution: The chlorine atom in the para-position relative to the sulfonamide group is selectively substituted. This substitution is typically achieved using nucleophiles such as thiols or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) with triethylamine as a base catalyst.

Regioselectivity: The substitution occurs predominantly at the para-position, avoiding the ortho-position relative to the sulfonamide group, which is critical for obtaining the desired substitution pattern.

Conversion to Methyl Ester

Following substitution, the amide group is converted into the methyl ester via reaction with thionyl chloride and methanol. This step proceeds as follows:

- The amide is first transformed into an acyl chloride intermediate using thionyl chloride.

- Subsequent reaction with methanol yields the methyl ester, completing the formation of this compound.

Reaction Conditions and Optimization

The following table summarizes key reaction parameters and their effects on product yield and purity based on experimental data:

| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | DMSO, triethylamine, aromatic thiols | 60 °C | 72 hours | DMSO | Polar aprotic solvent improves substitution efficiency; aromatic thiols preferred over aliphatic ones |

| Esterification | Thionyl chloride, methanol | Room temp to reflux | 2-4 hours | Methanol | Converts amide to methyl ester efficiently |

| Oxidation (if applicable) | Oxidizing agents (e.g., peracids) | Ambient to reflux | Variable | Suitable solvent | Converts sulfanyl derivatives to sulfonyl derivatives |

Analytical Characterization

- NMR (Nuclear Magnetic Resonance): Used to confirm substitution pattern and purity.

- HPLC/UV/MS: High-performance liquid chromatography coupled with UV detection and mass spectrometry confirms product identity and conversion yield.

- Regioselectivity Assessment: NMR and chromatographic data confirm substitution occurs primarily at the para-position relative to the sulfonamide group.

Research Findings and Improvements

- Solvent Effects: Replacement of methanol (polar protic) with DMSO (polar aprotic) significantly improves the substitution reaction rates and regioselectivity.

- Base Catalysis: Triethylamine effectively promotes nucleophilic substitution without causing side reactions.

- By-product Formation: Minor formation of para-substituted or disubstituted benzenesulfonamides can occur; reaction conditions are optimized to minimize these.

- Oxidation Steps: Sulfanyl derivatives can be oxidized to sulfonyl derivatives to enhance compound stability and functionality.

Summary Table of Preparation Steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate, and how can intermediates be purified?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfamoylation of a methyl benzoate precursor. Key steps include bromination at the 4-position and chlorination at the 2-position, followed by sulfamoyl group introduction. Purification of intermediates can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures). Impurity removal may require preparative HPLC with C18 columns .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro groups, sulfamoyl NH at δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 323–325 for isotopic Cl/Br patterns) .

- FTIR : Peaks at 1730–1750 cm (ester C=O), 1320–1350 cm (S=O stretching), and 3450 cm (NH) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antimicrobial effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Systematic approaches include:

- Dose-Response Curves : Test across 0.1–100 µM to identify IC values .

- Mechanistic Studies : Use Western blotting (e.g., NF-κB pathway for anti-inflammatory activity) or time-kill assays for antimicrobial effects .

- In Vivo Validation : Compare efficacy in rodent inflammation models (e.g., carrageenan-induced paw edema) vs. bacterial infection models .

Q. What strategies are recommended for impurity profiling during synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect byproducts like des-bromo or over-sulfonated analogs .

- Reference Standards : Co-inject with known impurities (e.g., 2-Amino-4-chloro-5-sulphamoylbenzoic Acid, CAS 3086-91-7) for retention time matching .

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for quantification .

Q. How can computational modeling predict reactivity or drug-likeness?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic aromatic substitution sites (e.g., para to sulfamoyl for further functionalization) .

- ADMET Prediction : Use tools like SwissADME to evaluate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and bioavailability .

- Molecular Docking : Dock into COX-2 (PDB: 5KIR) to rationalize anti-inflammatory activity .

Q. What crystallographic methods confirm the compound’s solid-state structure?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.